molecular formula C21H15N3O4 B3558745 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3558745
M. Wt: 373.4 g/mol
InChI Key: JBTMASYUZXYOFG-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a benzoxazole moiety linked to a substituted phenyl ring. The compound’s structure includes a nitro group at the para position and a methyl group at the meta position of the benzamide core. Benzoxazole-containing compounds are notable for their diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-13-11-14(9-10-18(13)24(26)27)20(25)22-16-6-4-5-15(12-16)21-23-17-7-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTMASYUZXYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core. The phenyl group is then introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions. Finally, the nitrobenzamide moiety is added through a nitration reaction, followed by amidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets in cells. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide, enabling comparative analysis:

Compound Name Key Structural Features Biological/Chemical Relevance Reference
N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide Hydroxyl group on phenyl ring; trimethoxybenzamide Enhanced hydrogen-bonding potential due to hydroxyl and methoxy groups; potential antiviral activity .
N-[4-(1,3-Benzothiazol-2-yl)-3-methylphenyl]-3-methylbenzamide Benzothiazole instead of benzoxazole; methyl substituents Benzothiazole’s sulfur atom may improve electron delocalization and binding to metal ions .
3-Nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide Thiazole ring; nitro group at benzamide Thiazole’s nitrogen-sulfur heterocycle may enhance metabolic stability compared to benzoxazole .
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide Sulfamoyl and nitro groups; oxazole moiety Sulfamoyl group increases solubility and potential for enzyme inhibition .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazole ring; methoxy substituent Dihydrothiazole’s planar structure may facilitate π-π stacking in crystal lattices .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide () enables stronger intermolecular hydrogen bonds compared to the nitro group in the target compound, affecting solubility and crystallinity .
  • Lipophilicity: Methyl and nitro substituents increase logP values, influencing membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Reactant of Route 2
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

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